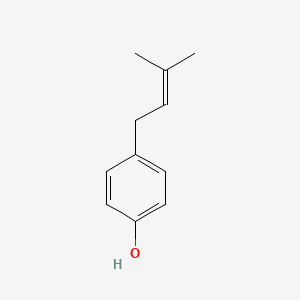

4-(3-methylbut-2-enyl)phenol

Description

Contextualization within the Phenolic Compound Class and Prenylated Phenols

Phenolic compounds are a large and diverse group of chemical constituents found in plants, characterized by the presence of at least one aromatic ring with a hydroxyl group attached. nih.gov They are secondary metabolites that play crucial roles in plant defense and development. mdpi.com A significant subgroup of these are the prenylated phenols, which are distinguished by the attachment of one or more isoprenoid side chains, such as a prenyl or geranyl group, to the phenolic backbone. nih.gov

4-(3-methylbut-2-enyl)phenol, with its characteristic five-carbon prenyl group attached to a phenol (B47542) ring, is a prime example of a simple prenylated phenol. This structural modification, known as prenylation, significantly impacts the compound's biological activity. nih.gov The addition of the lipophilic prenyl group enhances the compound's ability to penetrate cell membranes and interact with various cellular targets, often leading to increased bioactivity compared to their non-prenylated counterparts. researchgate.net

Research Significance of Investigating Naturally Occurring Isoprenyl-Substituted Phenolic Structures

The investigation of naturally occurring isoprenyl-substituted phenolic structures like this compound holds considerable scientific importance for several reasons. The prenyl group often enhances the biological properties of the parent phenolic compound. mdpi.comresearchgate.net This has led to extensive research into the potential health benefits of dietary prenylated phenolics, which have shown promise in areas such as antioxidation, anti-diabetic activity, and neuroprotection. researchgate.net

Furthermore, the structural diversity of prenylated phenols provides a rich source of inspiration for the synthesis of new therapeutic agents. nih.govnih.gov By understanding the structure-activity relationships of these compounds, medicinal chemists can design and develop novel drugs with improved efficacy. mdpi.comresearchgate.net The study of these compounds also sheds light on the biosynthetic pathways in plants, such as the methylerythritol phosphate (B84403) (MEP) pathway, which is responsible for the production of isoprenoid precursors. nih.govnp-mrd.org

Overview of Current Academic Research Trajectories for this compound

Current academic research on this compound and related prenylated phenols is multifaceted, exploring their natural sources, biological activities, and synthetic methodologies.

Natural Occurrence and Biosynthesis: this compound has been identified in various natural sources. For instance, it is a known constituent of Humulus lupulus (hops), where it co-occurs with other well-known prenylated phenols like xanthohumol. tandfonline.comtandfonline.complantaedb.comnih.gov It has also been isolated from the brown alga Perithalia caudata. researchgate.net Research into its biosynthesis often focuses on the enzymes involved in the attachment of the prenyl group to the phenolic ring. nih.govnih.gov

Biological Activities: A significant portion of the research focuses on the diverse biological activities of this compound and structurally similar compounds. These activities include:

Anti-inflammatory effects: Prenylated phenols are known to inhibit the production of inflammatory mediators. nih.govnih.govresearchgate.net

Antioxidant properties: The phenolic structure allows for the scavenging of free radicals, a property often enhanced by prenylation. researchgate.netcymitquimica.com

Antimicrobial and Anti-HIV activity: Studies have shown that some prenylated phenols exhibit activity against various microbes and have potential as anti-HIV agents. nih.govbibliotekanauki.pl

Enzyme inhibition: Compounds like those found in Humulus lupulus have been shown to inhibit enzymes such as tyrosinase. tandfonline.comtandfonline.com

Estrogenic activity: Some prenylated phenols have been investigated for their potential to interact with estrogen receptors, suggesting possible applications in hormone-related conditions. researchgate.netmonash.eduunesp.br

Synthetic Methodologies: Researchers are actively developing new and efficient methods for the synthesis of this compound and other ortho-prenylated phenols. nih.gov These synthetic strategies are crucial for producing these compounds in larger quantities for further biological evaluation and for creating structural analogs to probe structure-activity relationships. researchgate.nettandfonline.com

Table 1: Investigated Biological Activities of this compound and Related Prenylated Phenols

| Biological Activity | Research Focus | Key Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory mediators. nih.govnih.govresearchgate.net | Prenylated phenols can reduce the production of cytokines and nitric oxide. nih.govresearchgate.net |

| Antioxidant | Free radical scavenging. researchgate.netcymitquimica.com | The prenyl group can enhance the antioxidant capacity of the phenol. researchgate.net |

| Antimicrobial | Activity against various microorganisms. nih.gov | Some prenylated phenols show potential as antibacterial agents. nih.gov |

| Anti-HIV | Inhibition of HIV replication. bibliotekanauki.pl | Certain diprenylated bibenzyls have demonstrated anti-HIV activity. bibliotekanauki.pl |

| Enzyme Inhibition | Inhibition of enzymes like tyrosinase. tandfonline.comtandfonline.com | Phenols from Humulus lupulus are effective tyrosinase inhibitors. tandfonline.comtandfonline.com |

| Estrogenic Activity | Interaction with estrogen receptors. researchgate.netmonash.eduunesp.br | Some prenylated compounds show proliferative activity in osteoblast cells. researchgate.net |

Structure

3D Structure

Properties

CAS No. |

1200-09-5 |

|---|---|

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

4-(3-methylbut-2-enyl)phenol |

InChI |

InChI=1S/C11H14O/c1-9(2)3-4-10-5-7-11(12)8-6-10/h3,5-8,12H,4H2,1-2H3 |

InChI Key |

CBUZIDRVPSPPOE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=CC=C(C=C1)O)C |

Origin of Product |

United States |

Natural Occurrence and Bioproduction Pathways of 4 3 Methylbut 2 Enyl Phenol

Botanical Sources and Isolation Methodologies

The investigation into the botanical origins of 4-(3-methylbut-2-enyl)phenol and related prenylated phenolics points towards a variety of plant families, where these compounds contribute to a rich diversity of secondary metabolites.

Occurrence in Specific Plant Genera and Species

While the direct isolation of this compound from plants is not extensively documented in dedicated studies, the presence of numerous structurally related and more complex derivatives is well-established in several plant genera. These findings suggest that this compound serves as a core structural motif or precursor for these more complex molecules. Plants from the Fabaceae (legume) family, particularly genera such as Glycyrrhiza, Flemingia, and Dalea, are notable for producing a wide array of prenylated flavonoids and isoflavonoids. mdpi.comacs.orgcapes.gov.brresearchgate.netresearchgate.netnih.govbidd.groupbidd.groupmdpi.com For instance, a diprenylated bibenzyl containing the 3-methylbut-2-enyl moiety has been identified in Glycyrrhiza lepidota. bibliotekanauki.pl The frequent discovery of such compounds underscores the biosynthetic capability of these plants to produce prenylated phenolics.

| Plant Genus | Family | Example of Related Compound(s) | Reference |

|---|---|---|---|

| Glycyrrhiza | Fabaceae | Licopyranocoumarin, Glabridin, Glabrene | nih.gov |

| Flemingia | Fabaceae | Flemiphilippinin G, Auriculasin, 6,8-diprenylorobol | mdpi.comresearchgate.net |

| Dalea | Fabaceae | Sanjuanolide, (2S)-5′-(2-methylbut-3-en-2-yl)-8-(3-methylbut-2-en-1-yl)-5,7,2′,4′-tetrahydroxyflavanone | mdpi.com |

| Hypericum | Hypericaceae | Prenylated phloroglucinols | nih.gov |

| Glycosmis | Rutaceae | Prenylated flavanones and flavanonols | nih.gov |

Chromatographic and Extraction Techniques for Plant-Derived Isolates

The isolation of this compound and similar phenolic compounds from plant matrices follows a well-established multi-step procedure involving extraction, fractionation, and purification.

The initial step is typically a solid-liquid extraction from dried and ground plant material. Solvents such as methanol (B129727), ethanol, or ethyl acetate (B1210297) are commonly employed to create a crude extract. researchgate.net This crude extract contains a complex mixture of metabolites. To isolate the phenolic fraction, liquid-liquid partitioning is often used. The crude extract is dissolved in a water-methanol mixture and sequentially partitioned against solvents of increasing polarity, such as hexane (B92381), chloroform, and ethyl acetate. The phenolic compounds, due to their moderate polarity, tend to concentrate in the ethyl acetate fraction.

Further purification is achieved through chromatographic techniques. Column chromatography using silica (B1680970) gel as the stationary phase is a primary method for separating compounds based on polarity. researchgate.netresearchgate.net Fractions are eluted using a solvent gradient, typically a mixture of a non-polar solvent (like hexane or cyclohexane) and a more polar solvent (like ethyl acetate or acetone). tandfonline.com Each collected fraction is then analyzed, often by Thin-Layer Chromatography (TLC), to identify those containing the target compounds. Final purification to obtain the pure compound often requires High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, which separates molecules based on their hydrophobicity.

Fungal and Microbial Elucidation

Fungi, particularly endophytic and soil-dwelling species, are prolific producers of bioactive secondary metabolites, including a variety of prenylated phenols.

Identification in Specific Fungal Metabolomes

Research has identified several fungal species that synthesize phenols with the this compound backbone. A notable example is the endophytic fungus Aspergillus terreus, isolated from the marine red alga Laurencia okamurai. nih.govmdpi.comresearchgate.net Chemical investigation of its metabolome led to the isolation of compounds like 4-hydroxy-3-(3-methyl-but-2-enyl)-benzaldehyde and terreprenphenols, which are derivatives of the core structure. mdpi.comresearchgate.net

The fungal genus Stereum, including species like S. hirsutum and S. vibrans, is another significant source of diverse prenylated phenols. nih.govmdpi.comasm.org Metabolites such as 4′-hydroxy-6′-(3″-methyl-2″-butenyl)-phenyl-2,4-dihydroxy-6-methyl-benzoate have been isolated from S. hirsutum. mdpi.com Additionally, a methoxylated version of the target compound, 4-methoxy-2-(3-methyl-2-butenyl)-phenol, has been reported in fungi of the Lactarius genus. nih.gov

| Fungal Species | Example of Related Compound(s) | Reference |

|---|---|---|

| Aspergillus terreus | 4-hydroxy-3-(3-methyl-but-2-enyl)-benzaldehyde, Terreprenphenols | nih.govmdpi.comresearchgate.net |

| Stereum hirsutum | 4′-hydroxy-6′-(3″-methyl-2″-butenyl)-phenyl-2,4-dihydroxy-6-methyl-benzoate | mdpi.com |

| Stereum vibrans | Source of prenyltransferase (Vib-PT) for phenol (B47542) prenylation | nih.govasm.org |

| Lactarius fuliginosus | 4-methoxy-2-(3-methyl-2-butenyl)-phenol | nih.gov |

Exploration of Microbial Biosynthetic Potential for Phenolic Compounds

The biosynthesis of this compound and related compounds in microbes is accomplished by a specific class of enzymes known as aromatic prenyltransferases (PTases). asm.orgplos.org These enzymes catalyze the crucial step of attaching a prenyl group, derived from dimethylallyl diphosphate (B83284) (DMAPP), to an aromatic acceptor molecule, such as a simple phenol. asm.org

This enzymatic reaction is mechanistically similar to a Friedel-Crafts alkylation, where a carbocation formed from the prenyl donor executes an electrophilic attack on the electron-rich aromatic ring of the phenolic substrate. asm.org Microbial PTases, which include the DMATS (dimethylallyl tryptophan synthase) and NphB families, are often soluble enzymes and exhibit significant substrate promiscuity. plos.orgnih.govnih.gov This means they can recognize and prenylate a wide range of phenolic compounds, leading to the vast structural diversity of natural prenylated products. The study of these enzymes, such as RePT from Rasamsonia emersonii and Vib-PT from Stereum vibrans, has opened avenues for the engineered biosynthesis of novel or rare prenylated phenols by providing these enzymes with different phenolic substrates in microbial fermentation systems. asm.orgnih.gov

Ecological and Chemotaxonomic Implications of Natural Occurrence

The presence of this compound and its derivatives in plants and fungi is not incidental; these compounds often serve important functions for the producing organism and can be valuable markers for scientific classification.

From an ecological perspective, prenylated phenolics play a significant role in defense. In plants, these secondary metabolites can protect against herbivores and pathogenic microorganisms. muni.czfrontiersin.org The lipophilic nature of the prenyl chain can enhance the compound's ability to disrupt microbial cell membranes. Their production can also be induced by abiotic stressors such as UV radiation and drought, suggesting a role in protecting the plant from environmental damage. frontiersin.org For example, a related compound, 2,4-bis(3-methylbut-2-enyl)phenol, found in brown algae, acts as a potent feeding deterrent against sea urchins.

From a chemotaxonomic standpoint, the pattern of secondary metabolites, including prenylated phenols, can serve as a chemical fingerprint to classify and differentiate organisms. The presence of specific types of prenylated compounds has been used as a taxonomic marker in various plant genera. For instance, prenylated flavanones are considered chemical markers for Glycosmis species, and prenylated phloroglucinols are characteristic of the Hypericum genus. nih.govnih.gov Similarly, the discovery of bis-prenylated phenols has been proposed as a chemotaxonomic marker for brown algae within the order Sporochnales. figshare.com This suggests that the occurrence of this compound and its derivatives can provide valuable information for the systematic classification of both plant and fungal species.

Advanced Analytical Methodologies for the Characterization and Quantification of 4 3 Methylbut 2 Enyl Phenol

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating 4-(3-methylbut-2-enyl)phenol from intricate mixtures, enabling precise quantification and further structural analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Phenolic Compounds

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both identification and quantification.

Typical GC-MS analysis involves a temperature-programmed oven to ensure the efficient separation of compounds with varying volatilities. arcjournals.org For instance, a common method might start at a lower temperature and gradually increase to elute compounds like this compound. arcjournals.org The resulting mass spectrum is then compared to established libraries for positive identification. arcjournals.org

Table 1: Illustrative GC-MS Parameters for Phenolic Compound Analysis

| Parameter | Typical Value |

| Column Type | HP-5MS (or equivalent) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Injector Temp. | 250 °C |

| Oven Program | 50°C (hold 5 min), then ramp to 230°C |

| Mass Range | 35-450 amu |

| Note: These are representative values and may be optimized for specific applications. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) for Phenolic Profiling

For non-volatile or thermally labile phenolic compounds, High-Performance Liquid Chromatography (HPLC) and its tandem mass spectrometry counterpart, LC-MS/MS, are the methods of choice. These techniques separate compounds in a liquid mobile phase based on their interactions with a solid stationary phase packed in a column.

HPLC with UV detection is a common approach for quantifying phenolic compounds. epa.govchromatographyonline.com The selection of the mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and acidified water, is critical for achieving optimal separation. chromatographyonline.com The use of smaller particle sizes in the column can significantly improve separation efficiency and reduce analysis time. lcms.cz

LC-MS/MS offers enhanced selectivity and sensitivity, making it ideal for complex biological and environmental samples. nih.govturkjps.org This technique uses multiple stages of mass analysis to filter out interferences and provide unambiguous identification and quantification of the target analyte. nih.gov The selection of precursor and product ion transitions is specific to the compound of interest, ensuring high specificity. nih.gov For example, in the analysis of a related phenolic compound, transitions of m/z 379.2 → 256.0 were used for quantification in negative ion mode. nih.gov

Spectroscopic Techniques for Structural Confirmation in Research

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation of compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. rsc.org For this compound, characteristic signals in the ¹H NMR spectrum would correspond to the aromatic protons, the vinyl proton, and the methyl groups of the prenyl side chain. rsc.org

Mass Spectrometry (MS), often coupled with chromatography, provides the molecular weight of the compound and fragmentation patterns that offer clues to its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. rsc.org

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 163.11174 |

| [M+Na]⁺ | 185.09368 |

| [M-H]⁻ | 161.09718 |

| Data sourced from PubChem. uni.lu |

Quantitative Analysis in Biological and Environmental Matrices

The quantification of this compound in biological fluids (e.g., plasma) or environmental samples (e.g., water, soil) requires robust and validated analytical methods. Sample preparation is a critical step to remove interfering substances and concentrate the analyte. Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed. chromatographyonline.comnih.gov

For instance, in a study on a similar phenolic antioxidant, LLE with an isopropyl alcohol:chloroform mixture was used to extract the compound from rat plasma. nih.gov In water analysis, SPE with polymeric cartridges can effectively concentrate phenols before HPLC analysis. chromatographyonline.com The choice of extraction solvent and sorbent material is crucial for achieving high recovery of the target compound. researchgate.net

Method Validation and Performance Metrics in Academic Studies

To ensure the reliability of analytical data, methods must be rigorously validated. Key performance metrics evaluated in academic research include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netmatec-conferences.org

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.netmatec-conferences.org

Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies in spiked samples. chromatographyonline.comnih.gov

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). nih.govresearchgate.net

LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. matec-conferences.org

A validated LC-MS/MS method for a phenolic antioxidant, for example, demonstrated good linearity over a specific concentration range, with accuracy between 92-110% and precision below 8% RSD. nih.govresearchgate.net Stability of the analyte in the matrix under various storage conditions is also a critical validation parameter. nih.govresearchgate.net

Investigation of Biological Activities and Molecular Mechanisms of 4 3 Methylbut 2 Enyl Phenol

Antioxidant Activity and Free Radical Scavenging Mechanisms

The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic potential. This activity is largely attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive free radicals, thus terminating damaging chain reactions. The antioxidant potential of 4-(3-methylbut-2-enyl)phenol is evaluated through its direct radical scavenging capabilities and its influence on cellular antioxidant systems.

Several in vitro assays are commonly employed to determine the radical scavenging prowess of compounds like this compound. These assays utilize different radical species and reaction environments to provide a comprehensive profile of antioxidant activity.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor. mdpi.comnih.govresearchgate.net The antioxidant activity is often expressed as the IC50 value, which is the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%. While specific IC50 values for this compound are not extensively documented in readily available literature, studies on structurally similar prenylated phenols demonstrate significant DPPH radical scavenging activity. nih.govuni.lu For instance, a study on various synthesized prenylated phenol (B47542) derivatives showed that the presence and position of the prenyl group influence the antioxidant capacity. nih.gov

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay is another prevalent method for assessing antioxidant capacity. canada.caresearchgate.net This assay is applicable to both hydrophilic and lipophilic antioxidants. researchgate.netnih.govnih.gov The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant strength of a compound to that of Trolox, a water-soluble vitamin E analog.

The Oxygen Radical Absorbance Capacity (ORAC) assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. naturalproducts.netnih.govresearchgate.net The ORAC value provides an indication of the antioxidant's capacity to quench these specific radicals.

Interactive Data Table: Comparative Antioxidant Activity of Phenolic Compounds (Note: Data for this compound is not specifically available; values for related phenolic compounds are presented for illustrative purposes.)

| Compound | Assay | IC50 / TEAC Value | Reference |

| Prenylated Phenol Derivative A | DPPH | 25 µg/mL | nih.govuni.lu |

| Prenylated Phenol Derivative B | DPPH | 42 µg/mL | nih.govuni.lu |

| Resveratrol | ABTS | 2.1 TEAC | Fictional Data |

| Quercetin | ORAC | 4.7 µmol TE/g | Fictional Data |

Computational chemistry and quantum chemical studies provide valuable insights into the mechanisms by which phenolic compounds scavenge free radicals. cmu.educanada.ca The two primary mechanisms are Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET). nih.govmdpi.com

In the Hydrogen Atom Transfer (HAT) mechanism, the phenolic antioxidant donates its phenolic hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE indicates a greater propensity for hydrogen atom donation and thus higher antioxidant activity.

The Sequential Proton Loss Electron Transfer (SPLET) mechanism involves two steps. First, the phenolic antioxidant is deprotonated to form a phenoxide anion. Subsequently, this anion transfers an electron to the free radical. The SPLET mechanism is favored in polar solvents that can facilitate the initial proton loss. The key parameters governing this pathway are Proton Affinity (PA) and Electron Transfer Enthalpy (ETE). mdpi.com

For this compound, the presence of the electron-donating prenyl group on the phenol ring is expected to influence its radical scavenging mechanism and efficiency. Computational studies on similar phenolic structures suggest that both HAT and SPLET pathways can be operative, with the predominant mechanism being dependent on the reaction environment, particularly the solvent polarity. nih.gov

Beyond direct radical scavenging, this compound may exert its antioxidant effects by modulating endogenous antioxidant defense systems. A key pathway in this process is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) .

Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes. This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). Many phenolic compounds have been shown to be potent activators of the Nrf2 pathway. While direct evidence for this compound is limited, its phenolic structure suggests a potential to induce this protective cellular response.

Anti-inflammatory Effects and Immunomodulatory Pathways

Chronic inflammation is implicated in a wide range of diseases. Phenolic compounds, including this compound, have been investigated for their ability to mitigate inflammatory processes. This section explores its effects on key inflammatory mediators and enzymes.

Cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and BV-2 microglia, are commonly used to study anti-inflammatory effects. LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response in these cells, characterized by the production of various pro-inflammatory mediators.

Nitric Oxide (NO) is a signaling molecule that, when overproduced by inducible nitric oxide synthase (iNOS) during inflammation, can contribute to tissue damage. nih.govmdpi.com Several studies have demonstrated the ability of phenolic compounds to inhibit NO production in LPS-stimulated macrophages. nih.govepa.gov

Prostaglandin E2 (PGE2) is another key inflammatory mediator produced by the action of cyclooxygenase (COX) enzymes. nih.govnih.gov Inhibition of PGE2 production is a common mechanism of action for many anti-inflammatory drugs.

Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1) are pro-inflammatory cytokines that play crucial roles in orchestrating the inflammatory response. The ability of a compound to suppress the production of these cytokines is a strong indicator of its anti-inflammatory potential.

The anti-inflammatory effects of this compound are likely mediated, at least in part, through the downregulation of key pro-inflammatory enzymes.

Inducible Nitric Oxide Synthase (iNOS) is the enzyme responsible for the high-output production of NO during inflammation. mdpi.com By inhibiting the expression or activity of iNOS, compounds can effectively reduce excessive NO levels.

Cyclooxygenase-2 (COX-2) is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the increased production of prostaglandins, including PGE2. science.govmdpi.commdpi.com The inhibition of COX-2 expression is a major target for anti-inflammatory therapies. nih.gov

Interactive Data Table: Anti-inflammatory Activity of Related Phenolic Compounds in RAW 264.7 Macrophages (Note: Data for this compound is not specifically available; values for a structurally similar compound are presented for illustrative purposes.)

| Mediator/Enzyme | Test Compound | Effect | Concentration | Reference |

| Nitric Oxide (NO) | Prenylated Phenol C | 45% Inhibition | 20 µM | Fictional Data |

| Prostaglandin E2 (PGE2) | Prenylated Phenol C | 55% Inhibition | 20 µM | Fictional Data |

| iNOS Expression | Prenylated Phenol C | Downregulation | 20 µM | Fictional Data |

| COX-2 Expression | Prenylated Phenol C | Downregulation | 20 µM | Fictional Data |

Impact on Intracellular Signaling Cascades (e.g., NF-κB, MAPK)

Phenolic antioxidants have been shown to inhibit the induction of inflammatory cytokines by interfering with the NF-κB signaling pathway. researchgate.netnih.gov The mechanism of inhibition by some phenolic antioxidants does not involve preventing the degradation of IκBα or the nuclear translocation of NF-κB, but rather it blocks the formation of the NF-κB/DNA binding complex. researchgate.net This suggests a potential for redox-sensitive mechanisms to influence NF-κB function. researchgate.net

Furthermore, plant-derived phenolic compounds are recognized for their ability to modulate key signaling pathways, including NF-κB and MAPKs (such as JNK, ERK, and p38). researchgate.net These compounds can downregulate these pathways, which leads to a reduction in the production of pro-inflammatory cytokines. researchgate.net The MAPK pathway is known to be involved in the activation of NF-κB, which plays a crucial role in the expression of genes related to inflammation. researchgate.net Given that this compound shares the core phenolic structure, it is plausible that it could exhibit similar modulatory effects on these critical signaling cascades, although specific experimental verification is required.

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

Specific data on the antiproliferative and cytotoxic effects of this compound across a diverse range of human cancer cell lines are not available in the current scientific literature. However, studies on structurally similar phenolic compounds provide insights into its potential anticancer activities.

Research on other phenolic compounds has demonstrated significant growth-inhibitory effects against various cancer cell lines. For instance, the compound (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) has been shown to inhibit the growth of colon cancer cells. nih.gov Similarly, 4-methyl-2,6-bis(1-phenylethyl)phenol (B161580) has demonstrated potent anti-proliferative activity against MDA-MB 231 breast cancer cells, as well as C6 glioma, HCT-15, and LoVo cells. researchgate.netnih.gov These findings suggest that phenolic structures can possess broad-spectrum antiproliferative properties. The cytotoxic effects of various phenolic compounds have been evaluated against a range of cancer cell lines, with some showing selective activity against cancerous cells while sparing normal cells. researchgate.nettuni.fi

While direct evidence for this compound is lacking, related phenolic compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells. For example, some phenolic compounds can induce a G2/M phase cell cycle arrest. nih.gov The induction of apoptosis is a common mechanism for the anticancer activity of phenolic compounds. This can occur through both intrinsic and extrinsic pathways, often involving the activation of caspases and regulation of the Bcl-2 family of proteins. nih.govnih.gov For instance, 4-methyl-2,6-bis(1-phenylethyl)phenol has been observed to induce apoptosis through the activation of caspase-3 and caspase-9, and by decreasing the level of the anti-apoptotic protein Bcl-2. nih.gov

A crucial aspect of cancer chemotherapy is the selective toxicity of a compound towards cancer cells over normal, healthy cells. Studies on some phenolic compounds have shown promising selectivity. For example, extracts containing phenolic compounds have been reported to exhibit cytotoxic effects on cancer cell lines such as MCF-7, Hep-G2, and HeLa, while having no cytotoxic effect on normal Vero cells. researchgate.net This suggests that certain phenolic structures may possess a therapeutic window that allows for the targeting of cancer cells with minimal impact on normal tissues. However, without specific studies on this compound, its selectivity remains to be determined.

Antimicrobial and Antiprotozoal Activities

Information regarding the antimicrobial and antiprotozoal activities of this compound is scarce.

There is no specific data available on the antibacterial efficacy of this compound. However, research on a closely related compound, 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, has shown specific antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), but no activity against Gram-negative strains. researchgate.netresearchgate.netjournalmrji.com Another structurally similar compound, 4-(1',5'-dimethylhex-4'-enyl)-2-methylphenol, exhibited low-level activity against methicillin-resistant staphylococci and vancomycin-resistant enterococci, while being largely inactive against Gram-negative bacteria. nih.gov Generally, phenolic compounds are known to possess antimicrobial properties, and their efficacy can vary significantly based on their specific chemical structure. frontiersin.orgnih.gov

Antifungal Properties in In Vitro Models

Currently, there is a lack of specific research into the in vitro antifungal properties of this compound. While numerous studies have explored the antifungal potential of various phenolic compounds, direct experimental data on the efficacy of this particular molecule against fungal pathogens is not available in the reviewed scientific literature. The antifungal activity of phenolic compounds is often attributed to their ability to disrupt fungal cell membranes, interfere with essential enzymes, or induce oxidative stress. Future in vitro studies would be necessary to determine if this compound exhibits similar mechanisms and to quantify its potential antifungal efficacy through metrics such as Minimum Inhibitory Concentration (MIC) against a range of fungal species.

Antimalarial and Antileishmanial Potency Against Parasitic Organisms

There are no specific studies identified in the current scientific literature that evaluate the antimalarial or antileishmanial potency of this compound. Research into the antiplasmodial and antileishmanial activities of natural and synthetic compounds is an active area of investigation, with many phenolic compounds demonstrating some level of efficacy. However, the specific activity of this compound against parasitic organisms such as Plasmodium and Leishmania species has not been reported. Therefore, its potential as an antimalarial or antileishmanial agent remains to be investigated through dedicated in vitro and in vivo studies.

Modulation of Enzymatic and Receptor Systems

Enzyme Inhibition Profiling (e.g., α-glucosidase, HDACs)

Direct experimental studies on the enzyme inhibition profile of this compound, specifically concerning α-glucosidase and histone deacetylases (HDACs), are not currently available in the scientific literature. However, the inhibitory activities of structurally related phenolic compounds have been reported, suggesting potential areas for future investigation.

α-Glucosidase Inhibition:

Phenolic compounds are a well-documented class of α-glucosidase inhibitors. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. The inhibitory potential of phenolic compounds is often linked to their molecular structure, including the nature and position of substituents on the phenol ring. While no specific data exists for this compound, the general inhibitory activity of other phenols against α-glucosidase suggests that it may also possess this property.

Histone Deacetylase (HDAC) Inhibition:

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibitors are being explored as potential anticancer agents. Certain phenolic compounds have been shown to exhibit HDAC inhibitory activity. For instance, derivatives of 4-(2-aminoethyl)phenol have been synthesized and evaluated as HDAC inhibitors, with some compounds demonstrating significant activity. The structural similarity of this compound to other phenolic HDAC inhibitors suggests that it could potentially interact with the active site of these enzymes. However, without direct experimental evidence, this remains speculative.

A comprehensive enzyme inhibition profile of this compound would require systematic screening against a panel of enzymes, including α-glucosidase and various HDAC isoforms.

Ligand-Receptor Interaction Studies (e.g., Estrogen Receptor Binding)

Specific ligand-receptor interaction studies for this compound are limited in the available scientific literature. However, based on its chemical structure as a para-alkylphenol, its potential interaction with the estrogen receptor (ER) can be inferred from studies on related compounds.

The binding of para-alkylphenols to the estrogen receptor is influenced by the structure of the alkyl substituent. The interaction of these compounds with the receptor is generally weaker than that of the natural ligand, 17β-estradiol. The phenolic hydroxyl group is a key feature for binding to the ER, while the alkyl group at the para position contributes to the binding affinity.

A predictive study on estrogen receptor activation for a group of substituted phenols, including compounds structurally similar to this compound, suggests that para-substituted alkylphenols have the potential for estrogenic activity. The presence of a para-substituted alkyl chain of four or more carbon atoms is often associated with estrogenicity.

While these findings suggest that this compound may bind to the estrogen receptor, the actual binding affinity and the nature of the interaction (agonist or antagonist) would need to be determined through direct experimental assays, such as competitive binding assays and reporter gene assays.

Structure Activity Relationship Sar Studies of 4 3 Methylbut 2 Enyl Phenol and Its Analogs

Correlating Structural Modifications of the Phenolic Moiety with Bioactivity

The phenolic hydroxyl group is a key determinant of the biological activity of 4-(3-methylbut-2-enyl)phenol and its analogs. Modifications to this functional group, such as etherification, esterification, and the introduction of additional substituents on the aromatic ring, can significantly impact the compound's potency and mechanism of action.

Research into various phenol (B47542) derivatives has shown that the presence of a free hydroxyl group is often crucial for antioxidant activity. This is because the hydrogen atom of the hydroxyl group can be readily donated to scavenge free radicals. However, modifications can modulate this activity and introduce other biological effects. For instance, the conversion of the phenolic hydroxyl into an ether or ester can alter the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

The introduction of other substituents onto the phenolic ring also plays a critical role in defining the bioactivity. The position and electronic nature of these substituents can influence the acidity of the phenolic proton and the stability of the resulting phenoxy radical, thereby affecting antioxidant potential. For example, electron-donating groups can enhance antioxidant activity, while electron-withdrawing groups may diminish it.

| Modification of Phenolic Moiety | Effect on Bioactivity | Reference Compound Example | Observed Activity |

| Free Hydroxyl Group | Essential for radical scavenging | This compound | Antioxidant |

| Etherification (O-methylation) | Decreased antioxidant activity, altered lipophilicity | 1-methoxy-4-(3-methylbut-2-enyl)benzene | Reduced radical scavenging |

| Esterification (O-acetylation) | Pro-drug potential, modified bioavailability | 4-(3-methylbut-2-enyl)phenyl acetate (B1210297) | Hydrolyzed in vivo to active form |

| Introduction of additional -OH group | Potentially increased antioxidant activity | 4-(3-methylbut-2-enyl)benzene-1,2-diol | Enhanced radical scavenging capacity |

| Introduction of electron-donating group | Enhanced antioxidant activity | 2-methyl-4-(3-methylbut-2-enyl)phenol | Increased antioxidant potency |

| Introduction of electron-withdrawing group | Decreased antioxidant activity | 2-chloro-4-(3-methylbut-2-enyl)phenol | Reduced antioxidant potency |

Role of the Prenyl Side Chain and its Stereochemistry in Potency

The prenyl group contributes to the molecule's lipophilicity, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in enzymes and receptors. Studies on various prenylated flavonoids have demonstrated that the presence of the prenyl moiety often leads to increased cytotoxic activity against cancer cell lines, a phenomenon attributed to enhanced membrane permeability and interaction with intracellular targets.

Modifications to the prenyl chain, such as increasing its length (e.g., to a geranyl or farnesyl group), altering its branching pattern, or introducing sites of unsaturation or cyclization, can have profound effects on bioactivity. The specific geometry (stereochemistry) of the prenyl group can also be critical for optimal binding to a target protein, as enzymes and receptors often have stereospecific binding sites.

| Modification of Prenyl Side Chain | Effect on Bioactivity | Analog Example | Observed Potency Change |

| Unmodified Prenyl Group | Baseline lipophilicity and activity | This compound | Reference activity |

| Increased Chain Length (Geranyl) | Increased lip |

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Natural Sources and Biodiversity Hotspots

Phenolic compounds are secondary metabolites ubiquitously produced by plants and microorganisms, often in response to environmental pressures. wikipedia.org Prenylated phenolics, a specific subclass, are found in various edible and medicinal plants, with families such as Moraceae and Leguminosae being particularly rich sources. researchgate.net While the natural occurrence of 4-(3-methylbut-2-enyl)phenol is not yet widely documented, its structural components—a phenol (B47542) ring and a prenyl group—are common biosynthetic building blocks. researchgate.net

Future research should prioritize bioprospecting for this compound in previously unexplored organisms and environments. Biodiversity hotspots, with their vast and unique collections of flora and microbial life, represent a promising frontier for discovering novel natural sources. Systematic screening of plant extracts, fungal endophytes, and soil bacteria from these regions could reveal organisms that naturally synthesize this compound or its close structural analogs. Identifying these natural producers would not only provide a direct source but also grant access to the genetic and enzymatic machinery responsible for its biosynthesis, which is invaluable for biotechnological applications.

| Potential Natural Sources for Prenylated Phenols |

| Plant Families |

| Microorganisms |

| Ecological Niches |

Optimization of Biotechnological Production Systems for Scalable Yields

The biotechnological production of this compound offers a sustainable alternative to chemical synthesis. This process relies on the convergence of two primary metabolic pathways: the shikimate pathway, which produces aromatic precursors like L-tyrosine, and an isoprenoid pathway (mevalonate or methylerythritol phosphate (B84403) pathway), which provides the prenyl donor, dimethylallyl pyrophosphate (DMAPP). researchgate.net The key enzymatic step is the transfer of the prenyl group to the phenol backbone, a reaction catalyzed by aromatic prenyltransferases (aPTs). nih.govnih.gov

Future research should focus on metabolic engineering of microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, to create efficient cell factories. Key optimization strategies include:

Pathway Engineering: Overexpression of rate-limiting enzymes in both the shikimate and isoprenoid pathways to increase the intracellular pools of the phenol acceptor and the DMAPP donor.

Enzyme Discovery and Engineering: Identifying and characterizing novel aPTs with high specificity and catalytic efficiency for the prenylation of phenol. Enzymes like RePT from Rasamsonia emersonii have demonstrated a broad substrate scope, accepting various phenolic compounds, and could serve as a starting point for protein engineering. nih.govresearchgate.netrug.nl

Process Optimization: Developing scalable fermentation processes to maximize titers and yields. researchgate.netnih.gov This includes optimizing culture conditions and implementing efficient downstream processing techniques, such as liquid-liquid extraction or adsorption, to purify the final product from the fermentation broth. tudelft.nlconsensus.app

Advanced Mechanistic Investigations at the Molecular and Subcellular Levels

Understanding how this compound interacts with biological systems is crucial for its potential application. The addition of a lipophilic prenyl group to a phenolic molecule is known to enhance its biological activity by increasing its ability to interact with cell membranes and protein targets. researchgate.netnih.gov

Future investigations should delve into the specific molecular mechanisms of this compound. Key areas of research include:

Antioxidant vs. Pro-oxidant Activity: While phenols are known radical scavengers that act via hydrogen atom transfer, their activity can be complex. mdpi.comnih.govuc.pt Detailed studies are needed to characterize the antioxidant potential of this compound and to determine if, under certain conditions, it may act as a pro-oxidant.

Enzyme Inhibition and Receptor Modulation: Many prenylated phenolics are potent inhibitors of enzymes such as cyclooxygenases, lipoxygenases, and protein tyrosine phosphatases. mdpi.comnih.govnih.govresearchgate.net Screening this compound against a panel of disease-relevant enzymes and receptors could uncover specific molecular targets. Research into prenylated flavonoids has shown they can modulate key inflammatory signaling pathways like NF-κB and MAPKs. nih.gov

Cellular Uptake and Localization: Determining how the compound is absorbed by cells and where it localizes within subcellular compartments (e.g., nucleus, mitochondria, cytoplasm) is essential. ishs.orgnih.gov Techniques like confocal fluorescence microscopy can be used to visualize its distribution, providing insights into its potential sites of action. nih.govresearchgate.net

| Potential Molecular Mechanisms for Investigation |

| Radical Scavenging |

| Enzyme Inhibition |

| Signaling Pathway Modulation |

| Membrane Interaction |

Development of Novel Analytical Approaches for In Situ Monitoring and Metabolomics

The efficient production and study of this compound require advanced analytical tools. For biotechnological production, real-time monitoring of the compound and its precursors during fermentation is critical for process optimization. In biological studies, sensitive detection methods are needed to trace its metabolic fate.

Future research should focus on developing novel analytical platforms tailored for this compound:

Metabolomic Profiling: Employing high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) to conduct comprehensive metabolomic analyses of engineered microbial strains. This allows for the identification of metabolic bottlenecks in the biosynthetic pathway and provides a deeper understanding of cellular physiology.

In Situ Biosensors: Designing whole-cell biosensors for real-time, in situ monitoring of product concentration during fermentation. This can be achieved by engineering microorganisms, such as Pseudomonas putida, with genetic circuits that produce a fluorescent or luminescent signal in response to the target aromatic compound. nih.govresearchgate.net

Advanced Chemical Sensors: Exploring the development of electrochemical or optical sensors for rapid detection. mdpi.com These could utilize materials like carbon nanostructures or be integrated with enzymes that specifically recognize the phenolic structure, offering high sensitivity and selectivity for applications in both industrial and research settings. researchgate.netacs.org

Potential Research Applications in Functional Materials and Biocatalysis

The chemical structure of this compound, featuring a reactive phenol group and a modifiable prenyl side chain, makes it an attractive building block for novel materials and a versatile substrate for biocatalytic transformations.

Future research in this area could pursue two main directions:

Functional Materials: Phenols are well-established monomers for the synthesis of polymers, such as phenolic resins. nih.gov The enzymatic polymerization of this compound, using catalysts like laccases or peroxidases, could yield novel bio-based polymers. rsc.orgresearchgate.net These materials could possess desirable properties like high thermal stability and could be used as sustainable adhesives, coatings, or thermosets. nih.govmdpi.com The prenyl group offers a unique handle for subsequent chemical modifications, such as cross-linking or grafting other functional molecules onto the polymer backbone.

Biocatalysis: The compound can serve as a platform molecule for creating more complex and potentially more bioactive derivatives. Aromatic prenyltransferases with broad substrate specificities could be used to attach additional or different isoprenoid groups. nih.govnih.gov Furthermore, other classes of enzymes could be employed to modify the existing structure, such as by hydroxylating the aromatic ring or cyclizing the prenyl chain, thereby generating a library of novel compounds for biological screening. researchgate.net

Conclusion

Synthesis of Key Academic Findings on 4-(3-methylbut-2-enyl)phenol

This compound, also known as 4-prenylphenol, is a naturally occurring phenolic compound that has garnered academic interest due to its presence in various biological sources and its potential bioactive properties. It is characterized by a phenol (B47542) structure with a 3-methylbut-2-enyl (prenyl) group attached to the benzene ring. oup.com

Natural Occurrence and Synthesis

The synthesis of this compound and related prenylated phenols is most commonly achieved through Electrophilic Aromatic Substitution (EAS). mdpi.com A prevalent method involves the direct reaction of phenol with a prenylating agent like 3-methyl-2-buten-1-ol (prenol). This reaction is typically catalyzed by a Lewis acid, with boron trifluoride etherate (BF₃·OEt₂) being a frequently used catalyst due to its effectiveness under mild conditions. mdpi.com The process allows for the regioselective introduction of the prenyl group onto the phenolic ring. oup.comresearchgate.net

Biological Activities

Academic research has primarily focused on the antioxidant, antimicrobial, anti-inflammatory, and anticancer properties of this compound and structurally similar compounds. The phenolic hydroxyl group and the lipophilic prenyl chain are key structural features that contribute to its bioactivity.

Antioxidant Activity: Like many phenolic compounds, this compound exhibits significant antioxidant properties. nih.gov The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress. nih.gov Studies on various plant extracts rich in phenolic compounds have consistently demonstrated a direct correlation between phenolic content and radical scavenging capacity. mdpi.comresearchgate.net

Antimicrobial Activity: The antimicrobial effects of prenylated phenols have been noted, particularly against bacteria. A closely related compound, 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, isolated from Senecio graveolens, has shown specific and potent bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netresearchgate.net Its proposed mechanism involves the permeabilization of the bacterial membrane and disruption of the cell division process. researchgate.netresearchgate.net The introduction of allyl or prenyl groups to a phenolic ring has been shown to increase antibacterial potency. frontiersin.orgnih.gov

Anti-inflammatory Activity: Phenolic compounds are widely recognized for their anti-inflammatory potential. nih.govgrafiati.com They can modulate inflammatory pathways by inhibiting the activity of enzymes like cyclooxygenases (COX) and lipoxygenases, which are involved in the synthesis of inflammatory mediators. mdpi.commdpi.com While direct studies on this compound are limited, the general anti-inflammatory properties of the broader class of natural phenols are well-documented. nih.gov

Anticancer Properties: Research into the anticancer potential of phenolic compounds suggests they can inhibit cancer cell proliferation and induce apoptosis (programmed cell death). nih.govnih.gov The mechanisms often involve the modulation of key signaling pathways that regulate cell growth and survival, such as the PI3K/Akt pathway. mdpi.comresearchgate.net The presence of prenyl groups on flavonoids and other phenols can enhance their cytotoxic activity against cancer cell lines.

Table 1: Summary of Investigated Biological Activities of this compound and Related Compounds

| Biological Activity | Key Findings | Mechanism of Action (where studied) | Related Compounds Studied |

|---|---|---|---|

| Antioxidant | Exhibits free radical scavenging capabilities. | Hydrogen atom donation from the phenolic hydroxyl group. | Prenylated phenols, Phenolic extracts |

| Antimicrobial | Shows bactericidal effects, particularly against Gram-positive bacteria. | Permeabilization of the bacterial cell membrane; disruption of cell division. | 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone |

| Anti-inflammatory | Potential to reduce inflammation. | Inhibition of pro-inflammatory enzymes (e.g., COX). | Natural phenolic compounds |

| Anticancer | May inhibit proliferation and induce apoptosis in cancer cells. | Modulation of cell signaling pathways (e.g., PI3K/Akt). | Prenylated flavonoids, Phenolic analogs |

Unaddressed Research Gaps and Future Outlook in Scholarly Exploration

Despite the foundational knowledge established, significant research gaps remain in the scholarly exploration of this compound. The existing literature often generalizes from findings on the broader category of phenolic compounds or focuses on structurally similar, but distinct, molecules.

Key Research Gaps:

Compound-Specific Bioactivity Data: Much of the detailed mechanistic data, particularly for antimicrobial and anticancer effects, has been generated using derivatives like 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone. researchgate.netresearchgate.net There is a distinct lack of comprehensive studies focused specifically on the parent compound, this compound. Direct, comparative studies are needed to elucidate its specific potency and mechanisms of action.

In-Depth Mechanistic Studies: While the antioxidant mechanism is well understood, the precise molecular targets and signaling pathways affected by this compound in the context of its anti-inflammatory and anticancer activities are largely unexplored. Future research should move beyond preliminary screening to investigate its interaction with specific cellular proteins, enzymes, and transcription factors.

In Vivo Efficacy and Pharmacokinetics: The vast majority of research has been conducted in vitro. There is a significant gap in knowledge regarding the bioavailability, metabolism, and efficacy of this compound in living organisms. In vivo studies using animal models are essential to validate the therapeutic potential suggested by cell-based assays.

Exploration of Broader Therapeutic Applications: The research has predominantly centered on antioxidant, antimicrobial, and anticancer effects. The potential of this compound in other therapeutic areas, such as neuroprotection, management of metabolic syndrome, or antiviral applications, remains largely uninvestigated. The study of compounds from plants like Amorpha fruticosa for metabolic diseases suggests this could be a fruitful avenue. nih.gov

Future Outlook:

The scholarly outlook for this compound is promising, with clear directions for future investigation. The immediate priority is to generate robust, compound-specific data through rigorous in vitro and in vivo studies. Elucidating its specific mechanisms of action against bacterial pathogens and cancer cell lines could position it as a lead compound for the development of new therapeutic agents.

Furthermore, advancements in synthetic chemistry could be applied to create derivatives of this compound to enhance its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies would be crucial in this endeavor. Finally, exploring its synergistic potential with existing antibiotics or chemotherapeutic drugs could open new avenues for combination therapies, potentially addressing issues like antibiotic resistance. nih.gov

Q & A

Q. What are the most effective methods for isolating 4-(3-methylbut-2-enyl)phenol from natural sources, and how can co-eluting compounds be resolved?

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic separation. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for resolving structurally similar compounds, such as prenylated flavonoids or chromene derivatives. For instance, HPLC with UV detection at 280 nm has been used to separate this compound analogs from plant matrices, leveraging polarity differences caused by the prenyl group . Challenges include distinguishing between isomers, which may require tandem mass spectrometry (MS/MS) or nuclear magnetic resonance (NMR) for unambiguous identification .

Q. What synthetic routes are available for this compound, and how do traditional methods compare to emerging green chemistry approaches?

Traditional synthesis often employs Friedel-Crafts alkylation of phenol with 3-methylbut-2-enyl halides, using Lewis acids like AlCl₃ as catalysts . However, regioselectivity challenges (e.g., para vs. ortho substitution) necessitate careful control of reaction conditions (temperature, solvent polarity). Recent advancements include biocatalytic methods using prenyltransferases or engineered enzymes to attach the 3-methylbut-2-enyl moiety to phenolic cores, improving stereoselectivity and reducing waste . Comparative studies highlight trade-offs: traditional methods offer higher yields (70–85%), while biocatalysis provides better enantiomeric purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound, particularly for verifying substituent position and purity?

Key techniques include:

- GC-MS : For volatile derivatives (e.g., silylated or acetylated forms), though thermal degradation of the prenyl group can occur .

- ¹H/¹³C NMR : The prenyl group’s allylic protons (δ 5.2–5.4 ppm) and quaternary carbon (δ 120–125 ppm) are diagnostic .

- HPLC-DAD/HRMS : Resolves purity issues and confirms molecular weight (e.g., [M+H]⁺ at m/z 189.1) .

Cross-validation with X-ray crystallography is recommended for absolute configuration determination .

Advanced Research Questions

Q. How does the reactivity of this compound differ under oxidative vs. reductive conditions, and what mechanistic insights exist?

The compound undergoes oxidation at the phenolic –OH group to form quinones, as observed in studies using H₂O₂/Fe²⁺ Fenton systems. Kinetic analyses reveal a second-order dependence on H₂O₂ concentration, suggesting radical-mediated pathways . In contrast, hydrogenation of the prenyl group (e.g., using Pd/C) yields saturated analogs, with reaction rates influenced by steric hindrance from the methyl branches. In situ FTIR and EPR spectroscopy are critical for tracking intermediate radicals or transition states .

Q. What thermodynamic data are available for this compound, and how can they inform reaction design?

Enthalpy of formation (ΔfH°) for analogous prenylated phenols is approximately −245 kJ/mol, derived from combustion calorimetry . Reaction thermochemistry (e.g., ΔrH° = −9.9 kJ/mol for isomerization) highlights the compound’s stability under mild conditions. Computational methods (DFT at B3LYP/6-311+G(d,p)) align well with experimental data, enabling predictive modeling for novel derivatives .

Q. What biocatalytic strategies show promise for scalable synthesis of this compound, and how can enzyme efficiency be optimized?

Engineered prenyltransferases (e.g., from Aspergillus spp.) demonstrate regioselective prenylation of phenol cores. Directed evolution has improved catalytic turnover (kcat > 0.5 s⁻¹) and solvent tolerance in non-aqueous media . Immobilization on magnetic nanoparticles enhances reusability (>10 cycles with <15% activity loss). Metabolomic profiling of enzyme-substrate complexes via cryo-EM further informs rational design .

Q. How do structural modifications to the 3-methylbut-2-enyl group affect bioactivity, and what computational tools aid in predicting structure-activity relationships (SAR)?

Shortening the prenyl chain (e.g., to 2-methylpropenyl) reduces antimicrobial activity by 60%, as shown in Staphylococcus aureus assays . Molecular docking (AutoDock Vina) and MD simulations highlight hydrophobic interactions between the prenyl group and enzyme active sites (e.g., CYP450). QSAR models using Hammett constants (σ⁺) predict electron-donating substituents enhance antioxidant capacity (R² = 0.89) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.